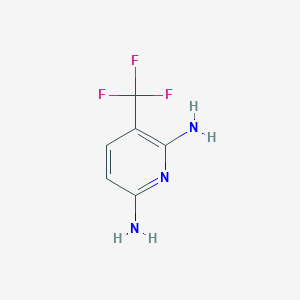

3-(Trifluoromethyl)pyridine-2,6-diamine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles represent a critical class of organic compounds with expanding applications in medicinal chemistry, agrochemical development, and materials science. nih.gov The incorporation of fluorine into a heterocyclic structure can profoundly alter its physicochemical properties, including bond strength, lipophilicity, bioavailability, and electrostatic potential. researchgate.net In drug design, the introduction of fluorine or trifluoromethyl groups can modulate the pKa of adjacent functional groups, potentially improving bioavailability and affinity for biological receptors. nih.govtandfonline.com

The carbon-fluorine bond is exceptionally strong, and its presence can enhance metabolic stability, thereby improving a drug's half-life. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. rsc.org Furthermore, the introduction of a trifluoromethyl group often leads to improved biological and physiological characteristics. researchgate.net These modifications are so impactful that trifluoromethylpyridine (TFMP) derivatives are key ingredients in the development of numerous agrochemical and pharmaceutical compounds. researchoutreach.org The unique properties imparted by fluorine make fluorinated heterocycles a major focus of modern chemical synthesis and drug discovery. nih.govrsc.org

Overview of Pyridine (B92270) Diamines as Versatile Chemical Scaffolds

The pyridine ring system is one of the most prevalent heterocyclic structures in the field of drug design. nih.gov Regarded as a "privileged scaffold," this nitrogen-bearing heterocycle is a core component in a vast number of FDA-approved drugs and natural products, including certain vitamins and alkaloids. rsc.orgsemanticscholar.org The versatility of the pyridine framework allows for the creation of large libraries of compounds with diverse functional groups for screening against various biological targets. nih.gov

Pyridine derivatives are integral to medicinal chemistry due to their profound effect on pharmacological activity, leading to the discovery of many broad-spectrum therapeutic agents. nih.govnih.gov Diaminopyridines, specifically, serve as important precursors in organic synthesis. For instance, 2,6-diaminopyridine (B39239) is a symmetrical heteroaromatic diamine that can act as a nucleophilic precursor in the synthesis of more complex nitrogen-containing heterocycles. researchgate.neteuropa.eu The presence of amino groups on the pyridine ring provides reactive sites for further chemical elaboration, making pyridine diamines highly versatile building blocks for constructing novel molecules with potential clinical utility. researchgate.netrsc.org

Structural Significance of 3-(Trifluoromethyl)pyridine-2,6-diamine within Fluorinated Pyridine Systems

This compound is a molecule of significant structural interest. It combines the versatile pyridine diamine scaffold with the potent electronic influence of a trifluoromethyl (CF₃) group. The CF₃ group is strongly electron-withdrawing, which substantially impacts the electronic properties of the pyridine ring. nih.gov

Positioned at the 3-position, the trifluoromethyl group exerts a strong inductive effect, decreasing the electron density of the aromatic ring and influencing the basicity and nucleophilicity of the two amino groups at the adjacent 2- and 6-positions. This electronic modification is crucial, as it alters the reactivity of the diamine, making it a unique building block compared to its non-fluorinated counterpart, 2,6-diaminopyridine. The combination of the unique physicochemical properties of the fluorine atom with the characteristics of the pyridine moiety is thought to be the source of the biological activities observed in many trifluoromethylpyridine derivatives. nih.gov This specific arrangement of functional groups—two reactive amines and a powerful electron-withdrawing group on a pyridine core—offers a distinct platform for synthesizing novel, complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆F₃N₃ |

| IUPAC Name | This compound |

| Structure | Pyridine ring substituted with two amino (-NH₂) groups at positions 2 and 6, and one trifluoromethyl (-CF₃) group at position 3. |

Scope and Objectives of Academic Research on this compound

Academic and industrial research concerning this compound primarily focuses on its role as a key intermediate in the synthesis of novel chemical entities for the pharmaceutical and agrochemical sectors. researchoutreach.orgnih.gov The principal objectives of this research can be outlined as follows:

Synthetic Methodology Development: A primary goal is to establish efficient and scalable synthetic routes to this compound itself. Researchers also explore its reactivity, investigating how the interplay between the amino groups and the trifluoromethyl substituent can be exploited to build more complex molecular architectures. This includes its use in cyclocondensation reactions to form fused heterocyclic systems. researchgate.net

Discovery of Bioactive Molecules: The compound serves as a valuable starting material for creating libraries of novel compounds. By modifying the amino groups, researchers can generate a wide range of derivatives to be screened for biological activity. A significant number of compounds containing the trifluoromethylpyridine substructure are currently undergoing clinical trials as potential antiviral or antitumor agents. researchoutreach.org

Structure-Activity Relationship (SAR) Studies: Research aims to understand how the specific structural features of derivatives made from this compound relate to their biological function. The electron-deficient nature of the pyridine ring, imparted by the trifluoromethyl group, is a key feature that can be leveraged to design molecules with improved potency or selectivity. nih.gov The ultimate aim is the discovery of new, effective therapeutic agents and crop protection products. researchoutreach.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H6F3N3 |

|---|---|

Molecular Weight |

177.13 g/mol |

IUPAC Name |

3-(trifluoromethyl)pyridine-2,6-diamine |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-2-4(10)12-5(3)11/h1-2H,(H4,10,11,12) |

InChI Key |

XEMCJFNAPALKGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)N)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Pyridine 2,6 Diamine

Electronic Effects of the Trifluoromethyl Group on Pyridine (B92270) Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups utilized in organic chemistry. nih.gov Its influence on the reactivity of the pyridine ring is profound and primarily stems from a strong inductive effect (-I effect). This effect significantly decreases the electron density of the aromatic system, making the pyridine ring more susceptible to nucleophilic attack and less prone to electrophilic substitution.

The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bonds, which in turn polarizes the carbon-carbon bond connecting the -CF3 group to the pyridine ring. mdpi.com This inductive withdrawal of electron density deactivates the entire ring, but the effect is most pronounced at the positions ortho and para to the substituent. In the case of 3-(Trifluoromethyl)pyridine-2,6-diamine, the -CF3 group at the C3 position significantly lowers the electron density at the C2, C4, and C6 positions. However, this electron-withdrawing effect is somewhat counteracted by the two electron-donating amine groups at the C2 and C6 positions, which increase electron density through resonance (+R effect).

Table 1: Electronic Properties of the Trifluoromethyl Group

| Property | Description | Reference |

|---|---|---|

| Inductive Effect | Strong electron-withdrawing (-I) | nih.gov |

| Electronegativity | High (Pauling scale of F is ~4.0) | rsc.org |

| Lipophilicity | Increases molecular lipophilicity (Hansch π value of +0.88) | mdpi.com |

| Metabolic Stability | Enhances metabolic stability due to strong C-F bonds | mdpi.com |

Reactivity of the Amine Substituents (e.g., Condensation Reactions, Oxidation, Reduction)

The two primary amine groups at the C2 and C6 positions are nucleophilic centers and are the primary sites for many of the characteristic reactions of this compound. The reactivity of these amines is modulated by the electronic environment of the trifluoromethylated pyridine ring.

Condensation Reactions: The amine groups readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This reactivity is a hallmark of primary amines. For instance, 2,6-diaminopyridine (B39239) derivatives have been shown to react with compounds like rhodamine acid chloride to form amide linkages. nih.govacs.org Similarly, condensation with 1,3-diiminoisoindoline (B1677754) has been used to synthesize more complex macrocyclic structures. surrey.ac.uk The electron-withdrawing nature of the -CF3 group might slightly reduce the nucleophilicity of the amine groups, potentially requiring more forcing reaction conditions compared to unsubstituted 2,6-diaminopyridine.

Oxidation and Reduction: The amine groups can be subject to oxidation, though the electron-deficient nature of the pyridine ring can make this more challenging. Biological oxidation of diaminopyrimidines, a related heterocyclic system, has been shown to form N-oxides, a reaction mediated by cytochrome P450. nih.gov The specific regioselectivity of such an oxidation on this compound would be influenced by the steric and electronic factors of all three substituents.

Aromatic Substitution Patterns and Regioselectivity

The substitution pattern on the pyridine ring is a result of the combined directing effects of the two amino groups and the trifluoromethyl group.

Amino Groups (-NH2): These are strongly activating, ortho-para directing groups for electrophilic aromatic substitution due to their ability to donate electron density via resonance. They would direct incoming electrophiles to the C3 and C5 positions.

Trifluoromethyl Group (-CF3): This is a strongly deactivating, meta-directing group for electrophilic aromatic substitution due to its powerful inductive electron withdrawal. It would direct incoming electrophiles to the C5 position.

Given that the C3 position is already occupied, the directing effects of all three substituents converge on the C5 position, making it the most probable site for electrophilic aromatic substitution .

For nucleophilic aromatic substitution (SNAr) , the situation is different. The pyridine ring is inherently electron-deficient and is further activated towards nucleophilic attack by the -CF3 group. quimicaorganica.org SNAr reactions on pyridines typically occur at the C2, C4, and C6 positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. quimicaorganica.org In this molecule, the C2 and C6 positions are occupied by amine groups, which are poor leaving groups. Therefore, direct SNAr is unlikely unless one of the amine groups is first converted into a better leaving group (e.g., a diazonium salt). However, the strong activation by the -CF3 group could potentially facilitate substitution at the C4 position if a suitable leaving group were present there.

Investigations into Reaction Mechanisms and Intermediates

Detailed mechanistic studies specifically on this compound are not widely published, but mechanisms can be inferred from related systems.

Condensation Reactions: The formation of imines from the amine groups and carbonyls proceeds through a well-established nucleophilic addition-elimination mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate (a carbinolamine). This intermediate is then protonated, and a molecule of water is eliminated to form the C=N double bond of the imine.

Substitution Reactions: Mechanistic studies on the trifluoromethylation of pyridine rings suggest that the reaction can proceed via the formation of N-silyl enamine and subsequent trifluoromethylated enamine intermediates. researchgate.net For nucleophilic aromatic substitution, the mechanism is typically a two-step addition-elimination process. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. wikipedia.org

Ligand Substitution: In organometallic chemistry, diaminopyridine derivatives can act as ligands. Studies on complexes of 2,6-diaminopyridine show that ligand substitution reactions can proceed through a two-step dissociative mechanism, where the initial dissociation of one metal-nitrogen bond is the rate-determining step. researchgate.net

Computational Predictions of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful tools for predicting the reactivity and exploring the reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structure and predict the regioselectivity of reactions. researchgate.net Such calculations can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com

For instance, computational studies on trifluoromethyl-substituted compounds have been used to explore intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding crystal packing and molecular recognition. researchgate.net These studies often use methods like the PIXEL method to calculate interaction energies, providing quantitative insights into the forces stabilizing the solid-state structure. researchgate.net

Table 2: Computationally Investigated Properties of Related Pyridine Systems

| Computational Method | Investigated Property | Application/Insight | Reference |

|---|---|---|---|

| Quantum-Chemical Calculations | Tautomeric structures, methylation direction | Explaining reaction regioselectivity | researchgate.net |

| Density Functional Theory (DFT) | Intermolecular hydrogen and halogen bonds | Understanding non-covalent interactions in complexes | researchgate.net |

| PIXEL Method | Interaction energies (electrostatic, polarization, dispersion, repulsion) | Quantifying forces in crystal packing | researchgate.net |

| MolCalc® | Electrostatic potential maps | Visualizing electronic distribution and predicting reactivity | mdpi.com |

Derivatization Strategies and Synthetic Transformations

Formation of Imine and Amide Derivatives

The presence of two primary amino groups in 3-(trifluoromethyl)pyridine-2,6-diamine makes it an ideal substrate for the synthesis of imine and amide derivatives. These reactions are fundamental in expanding the structural diversity of compounds derived from this scaffold.

Imine Synthesis: The condensation reaction of this compound with various aldehydes and ketones readily forms Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The reactivity of the two amino groups can potentially be controlled by stoichiometric adjustments of the carbonyl compound, allowing for the synthesis of mono- or di-imine derivatives. The synthesis of imines from 2,3-diaminopyridine has been demonstrated to be efficient in water under microwave irradiation, suggesting an environmentally friendly approach. tandfonline.com A similar strategy could be applied to this compound.

Amide Synthesis: Amide derivatives are commonly prepared by the reaction of the diamine with acyl chlorides or acid anhydrides. nih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The choice of acylating agent allows for the introduction of a wide array of functional groups, thereby modulating the physicochemical properties of the resulting molecules. The synthesis of N-trifluoromethyl amides from carboxylic acids has been reported, highlighting the versatility of amide formation reactions. researchgate.netnih.gov

| Reagent Class | Reaction Product | General Conditions |

| Aldehydes/Ketones | Imines (Schiff Bases) | Acid or base catalysis, often with removal of water |

| Acyl Chlorides | Amides | Presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) |

| Acid Anhydrides | Amides | Can be performed with or without a catalyst, may require heating |

Synthesis of Fused Heterocyclic Systems from this compound

The 2,6-diamine substitution pattern on the pyridine ring is a key structural feature that enables the construction of various fused heterocyclic systems. These annulation reactions are of great interest as they lead to the formation of complex polycyclic molecules, many of which are found in biologically active compounds.

A prominent example is the synthesis of pyridopyrimidines, which are formed through the cyclocondensation of 2,6-diaminopyridines with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.govnih.gov This reaction typically involves the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent aromatization. The trifluoromethyl group at the 3-position of the starting material is expected to influence the electronic properties and reactivity of the resulting fused system. The synthesis of various substituted 2-aminopyrimidines has been achieved through microwave-assisted, solvent-free methods, which could be applicable here. rsc.org

| Reactant | Fused Heterocycle |

| β-Diketones | Pyridopyrimidines |

| β-Ketoesters | Pyridopyrimidones |

| Malonates | Pyridopyrimidinediones |

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen atoms of the pyridine ring and the two amino groups in this compound can act as coordination sites for metal ions, making it a potential bidentate or tridentate ligand in coordination chemistry. nih.gov The design and synthesis of metal complexes with such ligands are of significant interest due to their potential applications in catalysis, materials science, and bioinorganic chemistry. mdpi.com

The coordination behavior of this ligand is influenced by the electronic effects of the trifluoromethyl group, which can affect the basicity of the pyridine nitrogen and the amino groups. The synthesis of transition metal complexes with pyridine-based ligands is well-established, and similar synthetic strategies can be employed for this compound. illinois.edusemanticscholar.orgmdpi.com These typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to elucidate their structure and bonding. The synthesis of trifluoromethyl-pyridine carboxylic acid Zn(II) complexes has been shown to be influenced by the position of the trifluoromethyl group, affecting the coordination and biological activity. rsc.org

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Transition Metals (e.g., Pd, Pt, Ru) | Square planar, Octahedral | Catalysis, Anticancer agents |

| Lanthanides (e.g., Eu, Tb) | Higher coordination numbers | Luminescent materials, Bio-imaging |

Functionalization at Peripheral Positions and Nitrogen Atom

Further diversification of the this compound scaffold can be achieved through functionalization at the peripheral positions of the pyridine ring and at the nitrogen atoms of the amino groups.

N-Functionalization: The primary amino groups can be selectively mono- or di-functionalized through reactions such as N-alkylation and N-arylation. nih.gov These reactions typically employ alkyl halides or aryl halides under basic conditions. The relative reactivity of the two amino groups may allow for selective functionalization under carefully controlled conditions.

C-H Functionalization: Direct C-H functionalization of the pyridine ring offers an atom-economical approach to introduce new substituents. nih.govresearchgate.net The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution but can direct metallation to specific positions. Recent advances in transition-metal-catalyzed C-H activation provide powerful tools for the regioselective introduction of aryl, alkyl, and other functional groups onto the pyridine core. nih.govchemrxiv.org For instance, palladium-catalyzed intramolecular C–H arylation of pyridine derivatives has been used to synthesize fused heteroaromatic compounds. beilstein-journals.org

| Reaction Type | Reagents | Position of Functionalization |

| N-Alkylation | Alkyl halides, Base | Amino groups |

| N-Arylation | Aryl halides, Palladium or Copper catalyst | Amino groups |

| C-H Arylation | Aryl halides, Palladium catalyst | Pyridine ring (e.g., C4 or C5) |

Scaffold Modification for Combinatorial Library Generation

The this compound core can be considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a template for the generation of large combinatorial libraries of compounds. nih.gov Scaffold hopping, a strategy used to identify novel chemical entities by modifying the core structure of a known active compound, can be effectively applied to this scaffold. nih.govdundee.ac.uknih.govresearchgate.net

By systematically varying the substituents at the amino groups (e.g., through amide or imine formation) and on the pyridine ring (e.g., through C-H functionalization), a diverse array of molecules can be synthesized. High-throughput synthesis and screening of these libraries can lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group is a particularly valuable feature in this context, as it can enhance metabolic stability and binding affinity.

| Library Generation Strategy | Key Reactions |

| R-group diversification at amino positions | Amide coupling, Reductive amination |

| Core structure modification | Cyclocondensation to fused systems |

| Peripheral functionalization | C-H activation, Halogenation followed by cross-coupling |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and elucidating the molecular structure of 3-(Trifluoromethyl)pyridine-2,6-diamine. The vibrational modes of the molecule are sensitive to its geometry and bonding characteristics. nih.gov

The analysis of the spectra is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental bands. researchgate.net For pyridine (B92270) derivatives, characteristic bands corresponding to the pyridine ring, amino groups (-NH₂), and trifluoromethyl group (-CF₃) are expected.

Key Vibrational Modes for this compound:

N-H Stretching: The two primary amine groups give rise to symmetric and asymmetric stretching vibrations, typically observed in the 3500-3300 cm⁻¹ region of the FT-IR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear around 3100-3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring skeleton occur in the 1600-1400 cm⁻¹ region.

C-F Stretching: The strong electron-withdrawing nature of the fluorine atoms results in intense C-F stretching bands, typically found in the 1350-1100 cm⁻¹ range.

N-H Bending: The scissoring and wagging modes of the amino groups produce bands in the 1650-1550 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

The complementary nature of FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis, as some modes may be more active in one technique than the other. aps.org

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Assignment | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretching | 3450 - 3400 | Weak/Not Observed |

| Symmetric N-H Stretching | 3350 - 3300 | Weak/Not Observed |

| Aromatic C-H Stretching | 3100 - 3050 | 3100 - 3050 |

| N-H Bending (Scissoring) | 1640 - 1600 | 1640 - 1600 |

| Pyridine Ring Stretching | 1600 - 1450 | 1600 - 1450 |

| Asymmetric C-F Stretching | ~1320 | ~1320 |

| Symmetric C-F Stretching | ~1150 | ~1150 |

| C-N Stretching | 1380 - 1260 | 1380 - 1260 |

| N-H Wagging | 800 - 700 | Weak/Not Observed |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two amine groups. The chemical shifts of the ring protons are influenced by the electronic effects of the electron-donating amine groups and the strongly electron-withdrawing trifluoromethyl group. The amine protons typically appear as broad signals.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. researchgate.net The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the amine groups will be shielded (shifted upfield), while the carbons adjacent to the trifluoromethyl group will be deshielded (shifted downfield). rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. thermofisher.com The spectrum of this compound is expected to show a single sharp signal for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring. ucsb.eduspectrabase.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-4, H-5 | 6.0 - 7.5 | d, d |

| ¹H | -NH₂ | 4.5 - 5.5 | br s |

| ¹³C | C-2, C-6 | 150 - 160 | s |

| ¹³C | C-3 | 110 - 120 | q |

| ¹³C | C-4, C-5 | 100 - 115 | s |

| ¹³C | -CF₃ | 120 - 125 | q |

| ¹⁹F | -CF₃ | -60 to -70 | s |

Predicted values are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. d=doublet, q=quartet, s=singlet, br s=broad singlet.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can provide structural information. mdpi.com For this compound (C₆H₆F₃N₃), the exact mass is 177.0514 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) with high precision. rsc.org The fragmentation pattern in the mass spectrum would likely involve the initial loss of small, stable molecules or radicals.

Potential Fragmentation Pathways:

Loss of an amino group (-NH₂) or ammonia (B1221849) (-NH₃).

Fission of the C-C bond to release a CF₃ radical.

Cleavage of the pyridine ring structure under higher energy conditions.

Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Electronic Spectroscopy (UV-Vis) and Charge Transfer Complex Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine ring. nih.gov The presence of the electron-donating amino groups and the electron-withdrawing trifluoromethyl group will influence the energy of these transitions, typically causing a shift in the absorption maxima (λmax) compared to unsubstituted pyridine. researchgate.net

The introduction of both donor (-NH₂) and acceptor (-CF₃) groups on the same ring system creates the potential for intramolecular charge transfer (ICT) upon electronic excitation. Furthermore, the electron-rich diamino-substituted pyridine ring could act as a donor in the formation of intermolecular charge-transfer (CT) complexes with suitable electron acceptor molecules. The formation of such complexes is often characterized by the appearance of a new, broad absorption band at a longer wavelength in the UV-Vis spectrum.

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, offers profound insights into the molecular and electronic properties of compounds, complementing experimental data. nih.govnih.gov

DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the most stable three-dimensional structure of this compound. researchgate.netchemmethod.com These calculations provide optimized bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for understanding the orientation of the flexible amino groups relative to the pyridine ring. mdpi.com Calculations can identify the global minimum energy conformation and the energy barriers for rotation around the C-N bonds. The planarity of the pyridine ring and the pyramidalization at the nitrogen atoms of the amine groups are key structural parameters determined by these studies.

Table 3: Theoretically Calculated Structural Parameters (DFT/B3LYP)

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-C (ring) | ~1.40 Å |

| Bond Length | C-NH₂ | ~1.38 Å |

| Bond Length | C-CF₃ | ~1.51 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | N-C-C (ring) | ~123° |

| Bond Angle | C-C-CF₃ | ~121° |

| Dihedral Angle | C-C-N-H | ~0° or ~180° |

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting reactivity. For this compound, the MEP would show negative potential (red/yellow) around the electronegative nitrogen atom of the pyridine ring and the fluorine atoms, indicating sites susceptible to electrophilic attack. The regions around the amine hydrogen atoms would exhibit positive potential (blue), highlighting their role as hydrogen bond donors.

Frontier Molecular Orbitals (FMO): The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic properties and chemical reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would be the diamino-substituted pyridine ring. The LUMO is generally found on the electron-deficient regions, likely involving the trifluoromethyl group and the pyridine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity and easier electronic transitions. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

In the absence of extensive empirical data, computational chemistry provides a powerful avenue for the prediction of spectroscopic parameters. Density Functional Theory (DFT) has emerged as a robust method for forecasting the spectroscopic signatures of organic molecules with a high degree of accuracy. nih.govphyschemres.org For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is crucial for the structural confirmation of fluorinated organic compounds. nih.govrsc.org DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. physchemres.org The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. The protons of the amino groups are expected to appear as broad singlets, with their chemical shifts influenced by solvent and concentration. The two aromatic protons will exhibit distinct signals due to their different proximity to the trifluoromethyl and amino groups. The ¹³C NMR spectrum will show six distinct signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group being significantly influenced by the fluorine atoms. The ¹⁹F NMR spectrum is predicted to exhibit a singlet for the CF₃ group, with its chemical shift being a sensitive probe of the electronic nature of the pyridine ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 6.0 - 6.5 | d |

| ¹H | 7.0 - 7.5 | d |

| ¹H (NH₂) | 4.5 - 5.5 | br s |

| ¹³C (C-2) | 155 - 160 | s |

| ¹³C (C-3) | 110 - 115 (q) | q |

| ¹³C (C-4) | 135 - 140 | d |

| ¹³C (C-5) | 105 - 110 | d |

| ¹³C (C-6) | 150 - 155 | s |

| ¹³C (CF₃) | 120 - 125 (q) | q |

| ¹⁹F | -60 to -65 | s |

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed using DFT calculations. nih.gov The resulting theoretical IR spectrum is expected to show characteristic bands for the N-H stretching vibrations of the primary amino groups in the range of 3300-3500 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are anticipated to appear as strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| N-H Bend | 1550 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. scispace.com The presence of the amino groups, which are strong auxochromes, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The predicted UV-Vis spectrum would likely exhibit π → π* transitions characteristic of substituted pyridine rings.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 280 - 320 |

| n → π* | 350 - 400 |

Correlation with experimental data, when available, is essential to validate and refine these computational models. Discrepancies between predicted and experimental values can provide insights into solvent effects, conformational dynamics, and other molecular phenomena not fully captured by the computational model.

Investigation of Non-Covalent Interactions within Molecular Systems

Non-covalent interactions play a pivotal role in determining the three-dimensional structure, stability, and molecular recognition properties of molecules. rsc.orgmdpi.com For this compound, several types of non-covalent interactions are of interest, including intramolecular hydrogen bonding, intermolecular hydrogen bonding, and interactions involving the trifluoromethyl group.

Intramolecular Hydrogen Bonding: The proximity of the amino groups at the 2- and 6-positions to the pyridine nitrogen and the trifluoromethyl group at the 3-position allows for the potential formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond between the hydrogen of the C2-amino group and the nitrogen of the pyridine ring (N-H···N) or one of the fluorine atoms of the trifluoromethyl group (N-H···F) could influence the planarity and conformational preference of the molecule. Computational methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these interactions.

Interactions involving the Trifluoromethyl Group: The highly electronegative fluorine atoms of the trifluoromethyl group can engage in various non-covalent interactions. rsc.org Apart from the aforementioned hydrogen bonds, dipole-dipole interactions and halogen bonds (where fluorine acts as a halogen bond acceptor) could be significant in larger molecular assemblies or in complexes with other molecules. The investigation of the molecular electrostatic potential (MEP) surface can help in identifying regions of the molecule that are prone to electrophilic or nucleophilic attack, thus providing clues about its intermolecular interaction preferences.

The comprehensive understanding of these non-covalent forces is essential for predicting the supramolecular chemistry of this compound and for the rational design of materials with desired properties.

Supramolecular Chemistry and Crystal Engineering Principles

Hydrogen Bonding Networks in Crystalline Architectures

The 2,6-diaminopyridine (B39239) scaffold is a powerful motif for constructing robust hydrogen-bonded assemblies. The two amino groups (-NH₂) at the 2- and 6-positions are excellent hydrogen bond donors, while the pyridine (B92270) nitrogen atom is a competent acceptor. This arrangement predisposes the molecules to form predictable and stable hydrogen-bonding patterns known as supramolecular synthons.

In the absence of a specific crystal structure for 3-(Trifluoromethyl)pyridine-2,6-diamine, we can anticipate the formation of several key hydrogen-bonding motifs based on studies of related diaminopyridines. The most common and stable synthon involving 2,6-diaminopyridine is the catemeric chain, where molecules are linked head-to-tail through N-H···N(pyridine) hydrogen bonds. Additionally, the second hydrogen on the amino group can form cross-links between these primary chains, often involving the amino group itself as an acceptor, leading to the formation of layered or three-dimensional networks. nih.govdocumentsdelivered.com

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position is expected to modulate these interactions. By reducing the electron density of the pyridine ring, the -CF₃ group decreases the basicity and hydrogen bond acceptor strength of the pyridine nitrogen. Simultaneously, it can increase the acidity of the amino protons, making them stronger hydrogen bond donors. This electronic perturbation could influence the competition between different potential hydrogen bond acceptors (pyridine nitrogen vs. amino nitrogen). Theoretical studies on substituted 2,6-diaminopyridines have shown that such substituent effects can significantly alter interaction energies and the resulting supramolecular architecture. mdpi.com

Table 1: Predicted Hydrogen Bonding Parameters in this compound Based on Analogous Systems

| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Typical Distance (D···A) (Å) | Typical Angle (D-H···A) (°) |

| N-H (Amino) | N (Pyridine) | Intermolecular | 2.9 - 3.2 | 160 - 180 |

| N-H (Amino) | N (Amino) | Intermolecular | 3.0 - 3.3 | 150 - 170 |

| N-H (Amino) | F (Trifluoromethyl) | Intermolecular | 2.8 - 3.1 | 140 - 160 |

Note: Data is compiled from crystallographic studies of substituted diaminopyridines and molecules with C-H···F and N-H···F interactions.

π-π Stacking Interactions Involving the Pyridine and Trifluoromethylated Aromatic Rings

π-π stacking interactions are another crucial force governing the crystal packing of aromatic molecules. nih.gov In the case of this compound, the pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing nature of the -CF₃ group. This electronic characteristic strongly influences its stacking behavior.

Computational studies have demonstrated that trifluoromethylation of aromatic rings enhances π-π interaction energies. researchgate.net This is attributed to a combination of favorable electrostatic interactions between the electron-poor trifluoromethylated ring (π-acidic) and the electron-richer regions of an adjacent ring, as well as dispersion forces. researchgate.net While interactions between two identical, highly electron-deficient rings might be weak, they can adopt geometries that minimize repulsion and maximize attraction, such as offset-face-to-face or edge-to-face arrangements. researchgate.net

The stacking can occur in several modes:

Homomeric Stacking: Interactions between two molecules of this compound. These would likely be offset to minimize electrostatic repulsion between the π-systems.

Heteromeric Stacking: In co-crystals, the electron-deficient pyridine ring could stack favorably with an electron-rich aromatic co-former.

The interplay between hydrogen bonding and π-π stacking will ultimately define the crystal structure. Often, strong hydrogen bonds form a primary framework, and weaker π-π interactions then govern how these frameworks pack together. acs.org

Table 2: Typical Geometries for π-π Stacking in Fluorinated Aromatic Systems

| Interaction Type | Centroid-to-Centroid Distance (Å) | Slip Angle (°) | Description |

| Offset Face-to-Face | 3.4 - 3.8 | 15 - 30 | Rings are parallel but laterally displaced. |

| Edge-to-Face (T-shaped) | 4.5 - 5.5 | ~90 | The edge of one ring points towards the face of another. |

Note: These values are representative of interactions observed in various trifluoromethylated and fluorinated aromatic compounds.

Role of Fluorine in Directing Supramolecular Assembly

The fluorine atoms of the trifluoromethyl group are not merely passive substituents; they actively participate in a range of weak intermolecular interactions that can significantly influence crystal packing. These interactions include:

C-H···F and N-H···F Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, these interactions are frequently observed in crystal structures and can play a crucial role in determining the final architecture, especially when stronger donors like N-H groups are present.

F···F Contacts: Interactions between fluorine atoms on adjacent molecules are common. These can be either attractive or repulsive depending on the geometry, but they often serve as structure-directing forces. researchgate.net

F···π Interactions: The electron-rich fluorine atoms can interact favorably with the electron-deficient center of a π-system on a neighboring molecule.

The trifluoromethyl group, with its cluster of three fluorine atoms, creates a localized region capable of engaging in multiple weak interactions. This can lead to the formation of specific synthons, such as dimers linked by multiple C-H···F bonds, which then assemble into the larger crystal structure. The directional nature of these weak interactions, though individually minor, can collectively provide the stability needed to favor one polymorphic form over another.

Co-crystallization Strategies for Material Design

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. acs.org This is achieved by incorporating a second molecule (a "co-former") into the crystal lattice. For this compound, its array of functional groups makes it an excellent candidate for co-crystal design.

The strategy relies on forming robust and predictable supramolecular synthons between the target molecule and the co-former. Key approaches include:

Hydrogen Bond Driven Co-crystallization: The amino groups and pyridine nitrogen of the title compound can form strong and directional hydrogen bonds with co-formers containing complementary functional groups. Carboxylic acids are excellent co-formers for aminopyridines, often forming a highly stable salt or co-crystal via an acid-pyridine or acid-amine heterosynthon. nih.govmdpi.com

Halogen Bonding: Although not present in the title compound itself, co-formers with iodine or bromine atoms could be used to form halogen bonds with the pyridine nitrogen, offering an alternative and highly directional interaction for crystal design.

π-π Stacking Driven Co-crystallization: Pairing this compound with an electron-rich aromatic co-former, such as hydroquinone or a polycyclic aromatic hydrocarbon, could lead to stable co-crystals with alternating donor-acceptor stacks.

The selection of a co-former is guided by a hierarchical understanding of intermolecular interactions. Typically, strong hydrogen bonds will form first, and the resulting supramolecular unit will then pack according to weaker forces like π-stacking and van der Waals interactions. acs.org

Design of Crystalline Solids with Desired Structural Motifs

The ultimate goal of crystal engineering is to design and synthesize crystalline solids with predetermined structures and, therefore, predictable properties. acs.orgucl.ac.uk For this compound, this involves leveraging the functional groups to control the assembly into specific motifs.

Linear Chains: As discussed, the formation of N-H···N(pyridine) hydrogen bonds is a highly probable motif that would lead to one-dimensional chains. The substituents on these chains would then mediate how they pack in two and three dimensions.

Lamellar (Sheet-like) Structures: If the secondary N-H···N(amino) hydrogen bonds are strong enough to link the primary chains, two-dimensional sheets can be formed. The trifluoromethyl groups would likely protrude from the surfaces of these sheets, influencing the interlayer stacking and properties.

Porous Frameworks: By using rigid, multi-topic co-formers (e.g., tricarboxylic acids), it might be possible to construct more open, porous networks. In such a design, the diaminopyridine would act as a node, connected through hydrogen bonds to the co-former linkers.

Computational methods, such as Density Functional Theory (DFT) and analysis of the Cambridge Structural Database (CSD), are invaluable tools in this design process. DFT can be used to calculate the relative stability of different potential synthons and packing arrangements, while the CSD provides a vast library of experimentally observed interactions and motifs that can guide the rational design of new crystalline materials. mdpi.com

Polymerization Chemistry and Materials Science Applications

Utilization as a Monomer in Polymer Synthesis

Information not available in the searched scientific literature.

Preparation of Fluorinated Polyimides and Poly(amide-imide)s

Information not available in the searched scientific literature.

Impact of the Trifluoromethyl Group on Polymer Properties (e.g., Interchain Interactions, Chain Rigidity)

Information not available in the searched scientific literature.

Development of High-Performance Polymeric Materials

Information not available in the searched scientific literature.

Fabrication of Thin Films and Other Material Forms

Information not available in the searched scientific literature.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes

While trifluoromethylpyridines (TFMPs) are crucial in agrochemicals and pharmaceuticals, the development of efficient and scalable synthetic routes remains a key research focus researchoutreach.orgnih.gov. The synthesis of specifically substituted diamino-TFMP derivatives like 3-(Trifluoromethyl)pyridine-2,6-diamine requires strategic approaches to control regioselectivity.

Future research is geared towards developing more streamlined and environmentally benign synthetic methodologies. Key strategies likely to be explored include:

Building Block Strategies: The assembly of the pyridine (B92270) ring from smaller, pre-functionalized fragments is a powerful approach. One promising route involves the use of versatile building blocks like 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, which can undergo subsequent reactions with various nucleophiles to build highly substituted pyridines researchgate.net.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Adapting multi-step syntheses of complex pyridines to flow chemistry could enable more efficient industrial production nih.gov.

Catalytic Methods: Developing novel catalysts for the selective introduction of amino and trifluoromethyl groups is a primary objective. This includes exploring transition-metal-catalyzed cross-coupling reactions and organocatalytic approaches to improve yield and reduce waste. A potential pathway could involve the facile difluorination of 3-substituted-2,6-dichloropyridines, followed by a tandem nucleophilic aromatic substitution to introduce the diamino functionalities researchgate.net.

A comparison of potential synthetic starting points is outlined in the table below.

| Starting Material | Potential Strategy | Advantages | Challenges |

| Substituted Pyridine | Direct amination and trifluoromethylation | Fewer steps | Regioselectivity control, harsh conditions |

| 3-Picoline | Halogenation, fluorination, then amination | Cost-effective starting material | Multiple steps, potential for by-products nih.gov |

| Fluorinated Building Blocks | Cyclocondensation reactions | High control over substituent placement | Availability and cost of building blocks researchoutreach.org |

| 3-Substituted-2,6-dichloropyridine | Fluorination followed by amination | Good regioselectivity researchgate.net | Multi-step process |

In-depth Mechanistic Studies of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating amino groups creates a unique electronic environment that influences the molecule's reactivity.

Future mechanistic studies will likely focus on:

Understanding Electronic Effects: Quantifying the electronic influence of the substituents on the pyridine ring is essential. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity, basicity, and metabolic stability of the molecule and its derivatives nih.govresearchgate.net.

Reaction Pathway Elucidation: Detailed studies using techniques like kinetic analysis, isotopic labeling, and computational modeling can map out the precise pathways of complex reactions. This is particularly important for multi-step or catalytic processes where multiple intermediates may be involved.

Mechanism of Biological Activity: For derivatives showing promise in agrochemical or pharmaceutical applications, elucidating their mechanism of action is paramount. For instance, studies on other trifluoromethylpyridine derivatives have shown that their insecticidal activity can stem from mechanisms like starvation induced by the inhibition of stylet penetration in insects researchgate.net. Other related compounds have been found to enhance systemic acquired resistance in plants by inducing the activity of defense enzymes frontiersin.org. Understanding these biological pathways at a molecular level is key to designing more potent and selective agents.

Computational Design of Advanced Materials

Computational materials modeling provides a powerful toolkit for predicting the properties of new materials before they are synthesized, thereby accelerating the design and discovery process uchicago.eduyoutube.com. By using computational methods, researchers can simulate the behavior of molecules and materials at the atomic level, offering insights into their structural, electronic, and mechanical properties youtube.com.

For materials based on this compound, computational approaches can be used to:

Predict Crystal Structures: Algorithms can predict how molecules will pack in a solid state, which is fundamental to understanding properties like solubility and stability.

Simulate Electronic Properties: Methods like Density Functional Theory (DFT) can calculate the electronic structure of materials, predicting properties such as band gaps, conductivity, and optical absorption spectra youtube.com. This is vital for designing new organic semiconductors or photofunctional materials.

Model Polymer Behavior: For polymers incorporating the diamine unit, molecular dynamics simulations can predict their mechanical properties (e.g., elastic modulus), thermal stability, and conformational behavior youtube.com.

Screen for Applications: High-throughput computational screening can rapidly evaluate a large number of virtual derivatives for specific applications, such as their binding affinity to a biological target or their suitability for gas storage applications.

The use of advanced software and modeling techniques allows for the rational, bottom-up design of materials with tailored functionalities youtube.comstfc.ac.uk.

Exploration of Self-Assembly in Solution and Solid States

The 2,6-diaminopyridine (B39239) moiety is a well-established motif for directing molecular self-assembly through hydrogen bonding. The two adjacent amino groups can act as hydrogen bond donors, while the pyridine nitrogen acts as an acceptor, enabling the formation of predictable supramolecular structures.

Emerging research in this area includes:

Supramolecular Polymers and Gels: The ability of 2,6-diaminopyridine derivatives to form extended hydrogen-bonded networks is being harnessed to create supramolecular polymers and gels nih.govacs.org. The incorporation of the trifluoromethyl group can influence solubility and introduce fluorine-specific interactions, potentially leading to materials with novel thermal or mechanical properties. For example, derivatives of 2,6-diaminopyridine have been shown to self-assemble into fibrous structures and form gels in nonpolar solvents nih.gov.

Organic Nanotubes: By designing rigid macrocycles containing pyridine-2,6-diimine units (structurally related to the diamine), researchers have successfully created high-aspect-ratio nanotubes through a cooperative self-assembly mechanism nih.govchemrxiv.orgresearchgate.net. These nanotubes exhibit impressive mechanical strength, with Young's moduli exceeding that of many synthetic polymers chemrxiv.org. Applying these design principles to this compound could lead to new, functionalized nanotubes.

Crystal Engineering: In the solid state, the specific hydrogen bonding patterns of the diamine can be used to engineer crystal structures with desired properties. This involves co-crystallizing the diamine with other molecules to form well-defined, multi-component architectures.

The table below summarizes key research findings on the self-assembly of related structures.

| Molecule Type | Assembled Structure | Driving Force | Key Finding | Reference |

| Pyridine-2,6-diimine Macrocycles | Nanotubes | π-π stacking, protonation | Cooperative assembly leads to mechanically robust, high-aspect-ratio tubes. | nih.govchemrxiv.orgresearchgate.net |

| Rhodamine-coupled 2,6-diaminopyridine | Fibrous Gel | Intermolecular hydrogen bonding | Substitution on the amine functionality influences self-assembly behavior. | nih.govacs.org |

Integration into Multi-Component Systems for Enhanced Functionality

The ability of this compound to engage in specific intermolecular interactions makes it an excellent candidate for inclusion in multi-component systems, where two or more different molecules are combined to create a new material with emergent properties.

Future research directions include:

Co-crystals and Salts: The diaminopyridine core can form robust hydrogen bonds with carboxylic acids and other complementary molecules to form co-crystals or salts. This approach, a cornerstone of crystal engineering, can be used to systematically tune crucial material properties such as solubility, stability, and bioavailability without altering the covalent structure of the active molecule.

Metal-Organic Frameworks (MOFs): The amino groups and the pyridine nitrogen can act as coordination sites for metal ions nih.gov. Derivatives of 2,6-diaminopyridine can serve as organic linkers to construct porous MOFs. The presence of the trifluoromethyl group could impart specific properties to the pores, such as hydrophobicity or selective gas binding.

Supramolecular Sensors: By coupling the diamine unit to a reporter molecule (e.g., a fluorophore like rhodamine), multi-component systems can be designed for chemical sensing. The binding of a target analyte, such as a metal ion, to the diaminopyridine site can induce a change in the reporter's signal (e.g., a change in color or fluorescence) nih.govacs.org.

The integration of this compound into such systems opens a pathway to creating "smart" materials whose functionality arises from the collective behavior of their individual components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.